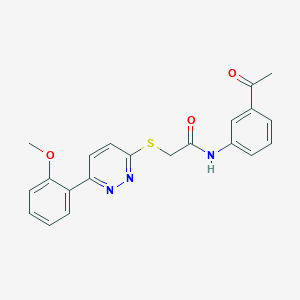
N-(3-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide, often abbreviated as N-APTA, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its molecular formula is C21H19N3O3S, and it possesses a complex arrangement that includes an acetophenone moiety, a pyridazine ring, and a thioacetamide linkage. This combination of functionalities suggests diverse biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Research indicates that N-APTA exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its activity using the MTT assay against the MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results demonstrated that N-APTA has a notable inhibitory effect on cell proliferation, with an IC50 value indicating effective cytotoxicity.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 | 25 | |
| HeLa | 30 |
This data suggests that N-APTA may serve as a promising candidate for further development in cancer therapeutics.
Antimicrobial Activity
N-APTA has also been investigated for its antimicrobial properties. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition |
These findings highlight N-APTA's potential as an antimicrobial agent, warranting further exploration in clinical settings.
The biological activity of N-APTA can be attributed to its structural components. The presence of the pyridazine ring enhances its ability to interact with biological targets such as enzymes and receptors. The thioacetamide group may contribute to its reactivity and binding affinity, facilitating interactions with cellular macromolecules.
Case Studies
Several case studies have focused on the synthesis and evaluation of N-APTA derivatives, exploring modifications to enhance its biological activity:
- Synthesis Variations : Modifications to the methoxy group have been studied to assess their impact on solubility and bioavailability. Enhanced solubility may improve the compound's therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the phenyl rings can significantly influence the compound's potency against specific cancer cell lines.
- Combination Therapies : Some studies have explored the use of N-APTA in combination with established chemotherapeutic agents, suggesting synergistic effects that could enhance overall treatment outcomes.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-14(25)15-6-5-7-16(12-15)22-20(26)13-28-21-11-10-18(23-24-21)17-8-3-4-9-19(17)27-2/h3-12H,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIXNJVIBDLYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













